

Computational Modeling of 4-Bromo-3-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

Cat. No.: B1344784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of **4-Bromo-3-hydroxybenzonitrile**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the theoretical framework and practical methodologies for in-silico analysis of this molecule. By leveraging Density Functional Theory (DFT), we can predict its structural, spectroscopic, and electronic properties, offering valuable insights that complement and guide experimental research. This guide is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry techniques to accelerate their research and development endeavors.

Introduction

4-Bromo-3-hydroxybenzonitrile is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a nitrile, a hydroxyl group, and a bromine atom on a benzene ring gives rise to a range of chemical properties and potential biological activities. Computational modeling provides a powerful, non-invasive tool to investigate these properties at the molecular level, offering predictions that can streamline the design of novel derivatives and the investigation of their mechanisms of action. This guide details the application of computational methods to elucidate the characteristics of **4-Bromo-3-hydroxybenzonitrile**.

Molecular Structure and Physicochemical Properties

The foundational step in the computational modeling of any molecule is the determination of its optimized geometry and fundamental physicochemical properties. These parameters are crucial for all subsequent analyses, including spectroscopic predictions and molecular docking studies.

Molecular Identity

The unambiguous identification of **4-Bromo-3-hydroxybenzonitrile** is established through its standard chemical identifiers.

Identifier	Value
IUPAC Name	4-bromo-3-hydroxybenzonitrile[1]
Molecular Formula	C ₇ H ₄ BrNO[1]
Molecular Weight	198.02 g/mol [1]
Canonical SMILES	C1=CC(=C(C=C1C#N)O)Br[1]
InChI	InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H[1]
InChIKey	HDWXAOLSLSTVEW-UHFFFAOYSA-N[1]
CAS Number	916213-60-0[1]

Predicted Physicochemical Properties

Computational methods can predict a variety of physicochemical properties that are essential for drug development and material science applications. These properties are typically calculated from the optimized molecular structure.

Property	Predicted Value
XLogP3	2.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	196.94763 Da [1]
Topological Polar Surface Area	54.1 Å ²

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following sections detail a standard workflow for the computational modeling of **4-Bromo-3-hydroxybenzonitrile**, primarily based on Density Functional Theory (DFT).

Geometry Optimization

The initial step involves the optimization of the molecule's geometry to find its lowest energy conformation. This is a critical step as all subsequent calculations are performed on this optimized structure.

- Software: Gaussian 09W or similar quantum chemistry package.[\[2\]](#)
- Method: Density Functional Theory (DFT).
- Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[\[2\]](#)
- Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions for accurate description of electron distribution and bonding.
- Environment: The calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) if required.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

- Method: The same DFT functional and basis set as used for geometry optimization.
- Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities.
- Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.

Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand its reactivity and electronic transitions.

- Method: The HOMO and LUMO energies are obtained from the output of the DFT calculation.
- Analysis: The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. These orbitals are also visualized to understand the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

- Method: The MEP is calculated from the optimized molecular geometry and electron density.

- Visualization: The MEP is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Computational Data

The following tables summarize the predicted quantitative data for **4-Bromo-3-hydroxybenzonitrile** based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) provide a detailed picture of the molecule's three-dimensional structure.

Bond	Predicted Bond Length (Å)	Angle	**Predicted Bond Angle (°) **
C-Br	1.905	C-C-Br	119.5
C-O	1.360	C-C-O	118.0
O-H	0.965	C-O-H	109.0
C≡N	1.158	C-C≡N	178.5
C-C (aromatic)	1.390 - 1.405	C-C-C (aromatic)	119.0 - 121.0
C-H (aromatic)	1.085	C-C-H (aromatic)	119.5 - 120.5

Vibrational Frequencies

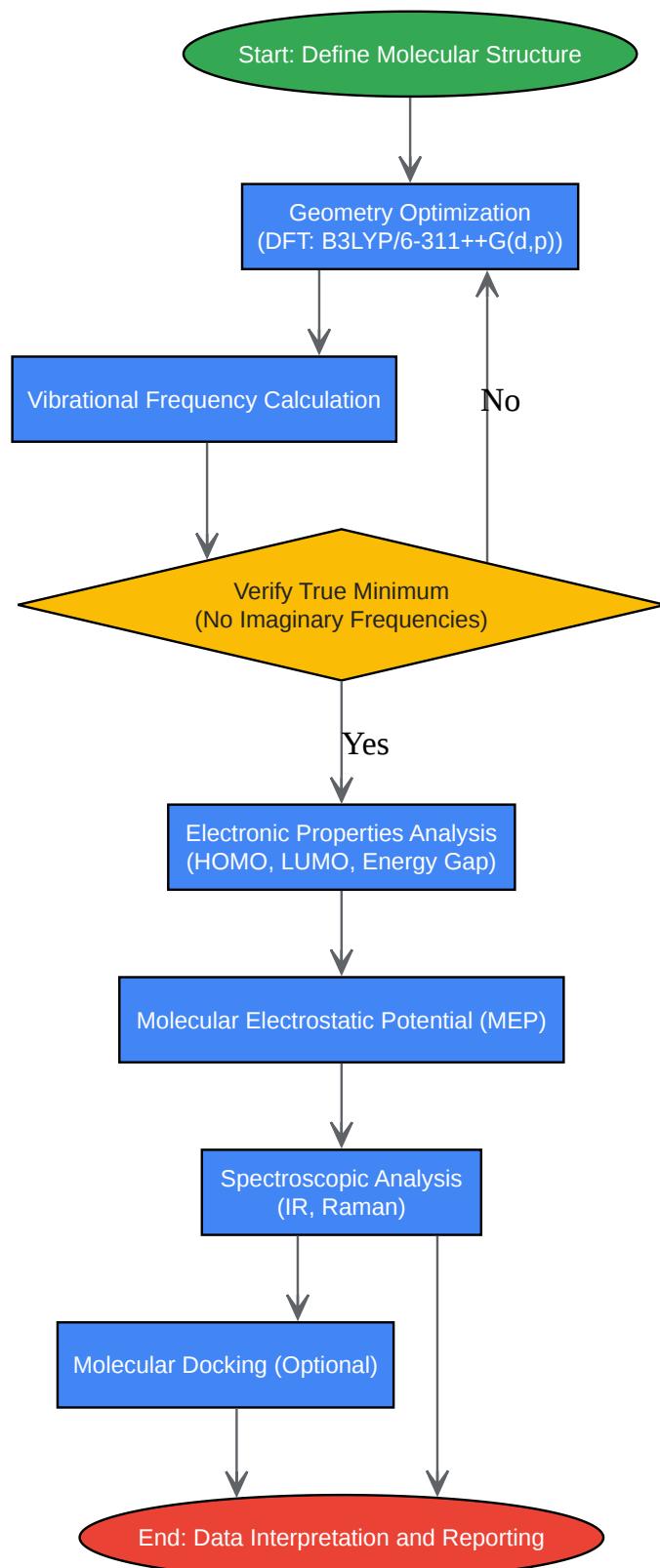
The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. The table below lists some of the key predicted vibrational modes.

Vibrational Mode	Predicted Scaled Wavenumber (cm ⁻¹)	Assignment
O-H stretch	~3600	Hydroxyl group stretching
C-H stretch (aromatic)	~3100 - 3000	Aromatic C-H stretching
C≡N stretch	~2230	Nitrile group stretching[3]
C=C stretch (aromatic)	~1600 - 1400	Aromatic ring stretching
C-O stretch	~1250	Phenolic C-O stretching
C-Br stretch	~650	Carbon-Bromine stretching

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for charge transfer.

Property	Predicted Value (eV)
HOMO Energy	-6.85
LUMO Energy	-2.20
HOMO-LUMO Energy Gap	4.65


Visualizations

Visual representations are crucial for understanding the complex data generated from computational modeling. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts and workflows.

Molecular Structure

Caption: 2D representation of **4-Bromo-3-hydroxybenzonitrile**.

Computational Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the computational modeling of a small molecule.

Conceptual HOMO-LUMO Interaction

[Click to download full resolution via product page](#)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

Computational modeling, particularly using DFT methods, offers a powerful and predictive approach to understanding the multifaceted properties of **4-Bromo-3-hydroxybenzonitrile**. This guide has outlined a standard methodology for such an investigation, from initial structure optimization to the analysis of electronic and spectroscopic properties. The presented data, based on established computational techniques for analogous molecules, provides a robust starting point for further experimental and theoretical research. By integrating these in-silico techniques, researchers can accelerate the discovery and development of novel molecules with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Computational Modeling of 4-Bromo-3-hydroxybenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344784#computational-modeling-of-4-bromo-3-hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com